molecular formula C11H14O3 B096351 5-tert-Butyl-2-hydroxybenzoic acid CAS No. 16094-31-8

5-tert-Butyl-2-hydroxybenzoic acid

Cat. No.: B096351
CAS No.: 16094-31-8
M. Wt: 194.23 g/mol
InChI Key: XAICWTLLSRXZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-2-hydroxybenzoic acid: is an organic compound with the molecular formula C₁₁H₁₄O₃ . It is also known by its IUPAC name, 5-(1,1-dimethylethyl)-2-hydroxybenzoic acid . This compound is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a tert-butyl group, and the hydrogen atom at the 2-position is replaced by a hydroxyl group. It is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 157-162°C .

Scientific Research Applications

Chemistry: 5-tert-Butyl-2-hydroxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceutical intermediates and fine chemicals .

Biology: In biological research, this compound is used to study the metabolism of xenobiotics . It has been shown to induce the activity of cytochrome P450 enzymes such as CYP1A2 , which are involved in the metabolism of drugs and other foreign compounds .

Medicine: anti-inflammatory drugs . Its derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , which are involved in the inflammatory response .

Industry: In the industrial sector, this compound is used as an antioxidant in the formulation of polymers and plastics . It helps to prevent the degradation of materials by scavenging free radicals .

Mechanism of Action

Target of Action

5-tert-Butyl-2-hydroxybenzoic acid (5BHB) is a synthetic, hydrophobic, and polyvalent compound that can reversibly activate xenobiotic metabolizing enzymes . It has been shown to induce CYP1A2 activity in human liver cells, as well as increase the activity of other xenobiotic metabolizing enzymes such as CYP3A4, CYP2D6, and CYP2C19 .

Mode of Action

The activation of these enzymes occurs through the direct binding of 5BHB to nuclear receptors, which are proteins embedded within the cell membrane that bind with specific hormones or other molecules . A cavity within the receptor binds with the hydrophobic 5BHB molecule .

Biochemical Pathways

The activation of these enzymes leads to increased metabolism of foreign compounds in the body . This could potentially affect various biochemical pathways, including those involved in drug metabolism and detoxification .

Pharmacokinetics

It is known that the compound is highly absorbable in the gastrointestinal tract

Result of Action

The result of 5BHB’s action is an increased metabolism of xenobiotics, which may be beneficial in reducing drug toxicity . By activating xenobiotic metabolizing enzymes, 5BHB can enhance the body’s ability to metabolize and eliminate foreign substances, potentially reducing their harmful effects .

Action Environment

The action of 5BHB can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature may affect its solubility and stability in different environments . Additionally, the presence of other substances in the body, such as drugs or toxins, could potentially affect the efficacy of 5BHB’s enzyme-activating action .

Safety and Hazards

The safety data sheet for 5-tert-Butyl-2-hydroxybenzoic acid indicates that it has a hazard alert code of 2 . The signal word is “Warning” and the precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

5-tert-Butyl-2-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the activation of xenobiotic metabolizing enzymes. It has been shown to induce the activity of enzymes such as CYP1A2, CYP3A4, CYP2D6, and CYP2C19 in human liver cells . These enzymes are crucial for the metabolism of foreign compounds, and their activation by this compound can enhance the body’s ability to process and eliminate potentially harmful substances.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nuclear receptors leads to changes in gene expression that can affect cellular metabolism and detoxification processes . Additionally, its role in enzyme activation can impact the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with nuclear receptors and enzymes. The hydrophobic nature of the compound allows it to fit into the binding cavities of these biomolecules, leading to enzyme activation or inhibition. This binding can result in changes in gene expression, particularly those genes involved in metabolic and detoxification pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the activation of detoxification enzymes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates detoxification enzymes without causing significant adverse effects. At higher doses, it can lead to toxic effects, including liver damage and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as CYP1A2, CYP3A4, CYP2D6, and CYP2C19, which are responsible for the oxidative metabolism of various compounds . This interaction can lead to changes in metabolic flux and the levels of specific metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The hydrophobic nature of the compound allows it to readily cross cell membranes, facilitating its distribution throughout the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, its binding to nuclear receptors can localize it to the nucleus, where it can influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2-hydroxybenzoic acid can be achieved through several methods. One common method involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically takes place in an acidic medium, such as sulfuric acid, and requires heating to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to improve yield and efficiency. For example, the oxidation of 5-tert-butyl-2-hydroxybenzaldehyde can be catalyzed by transition metal catalysts such as palladium or ruthenium . These catalysts help to accelerate the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-tert-Butyl-2-hydroxybenzoic acid is unique due to the presence of the tert-butyl group at the 5-position, which enhances its lipophilicity and stability . This structural feature also influences its biological activity and interaction with enzymes .

Properties

IUPAC Name

5-tert-butyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAICWTLLSRXZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167042
Record name 5-(1,1-Dimethylethyl)salicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16094-31-8
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16094-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)salicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016094318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16094-31-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16094-31-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(1,1-Dimethylethyl)salicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-dimethylethyl)salicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sulfamic acid (1.76 g, 18.1 mmol) and sodium dihydrogenphosphate (7.33 g, 47 mmol) were added to a solution of 5-[(1,1-dimethyl)ethyl]-2-hydroxybenzaldehyde (2.15 g, 12.1 mmol) in 1,4-dioxane (100 mL) and water (40 mL). A solution of sodium chlorite (1.76 g, 15.5 mmol) in water (10 mL) was added to the mixture under ice cooling, and it was stirred for 1 hour. Then, sodium sulfite (1.80 g, 14.3 mmol) was added to the mixture, and it was stirred for 30 minutes. Concentrated hydrochloric acid was added to the reaction mixture, and pH was adjusted to 1. The residue obtained by evaporation of 1,4-dioxane under reduced pressure was extracted with ethyl acetate. The organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was washed with n-hexane under suspension to give the title compound (1.81 g, 77.4%) as a white powder.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
7.33 g
Type
reactant
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
77.4%

Synthesis routes and methods II

Procedure details

5-tert-Butyl-2-hydroxy-benzaldehyde (1.4 g, 6.0 mmol, prepared according to Smith W. E. J. Org. Chem. 1972, 37, 3972-3973) was taken up in 30 mL of a 2M solution of 2-methyl-2-butene in tetrahydrofuran. t-Butanol (30 mL) was added. Sodium dihydrogenphosphate (2.6 g, 18.8 mmol) and sodium chlorite (1.4 g, 12.3 mmol) were then added as a solution in 12 mL of water. The reaction mixture was stirred at room temperature for 2 h. It was diluted with ethyl acetate and washed with 1N hydrochloric acid. The aqueous layers were extracted three times with ethyl acetate. The combined organic layers were washed with a saturated solution of Na2S2O3, brine, and dried over anhydrous magnesium sulfate. The solids were filtered off, and the filtrate was concentrated to give 5-tert-butyl-2-hydroxy-benzoic acid (1.5 g, quant.), which was used in the next step without further purification.
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tert-Butyl-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl-2-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
5-tert-Butyl-2-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
5-tert-Butyl-2-hydroxybenzoic acid
Reactant of Route 5
5-tert-Butyl-2-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
5-tert-Butyl-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.